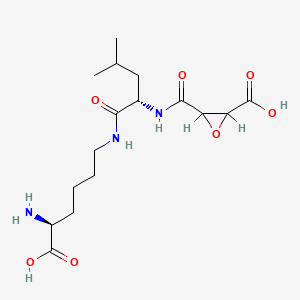

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

Descripción general

Descripción

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carboxyoxiranyl group, which is known for its reactivity and ability to form stable complexes with other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate typically involves multiple steps, starting with the preparation of the carboxyoxiranyl intermediate. This intermediate is then reacted with L-leucyl and L-lysine under controlled conditions to form the final product. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.

Aplicaciones Científicas De Investigación

Drug Development

Due to its structural characteristics, N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate has potential applications in drug development. The compound's ability to interact with biological systems makes it a candidate for designing new therapeutic agents. Research is ongoing to explore its effects on protein conformations and aggregation, particularly in neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition Studies

This compound may also serve as a model for studying enzyme inhibition mechanisms. Its structural analogs have been shown to inhibit specific proteases, which can be critical for understanding disease mechanisms and developing therapeutic interventions . The incorporation of the carboxyoxiranyl group may enhance its binding affinity to target enzymes.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through advanced techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To investigate the conformational dynamics of the compound.

- X-ray Crystallography : For detailed analysis of its three-dimensional structure.

These techniques provide insights into the compound's spatial arrangement and interactions within biological systems .

Biochemical Assays

Extensive biochemical assays are required to elucidate the interaction mechanisms of this compound at the molecular level. Such studies can reveal how it affects protein structures and functions, particularly in the context of amyloid fibril formation associated with neurodegenerative diseases .

Nutraceuticals

Given its amino acid composition, this compound could be explored for use in nutraceutical formulations aimed at enhancing health benefits related to amino acids and peptides.

Cosmetic Industry

The compound's potential bioactivity may extend to cosmetic applications where it could be used as an ingredient promoting skin health or anti-aging properties due to its interaction with skin proteins.

Mecanismo De Acción

The mechanism of action of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate involves its interaction with molecular targets, such as enzymes and receptors. The carboxyoxiranyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other derivatives of L-leucyl and L-lysine, as well as molecules containing carboxyoxiranyl groups. Examples include:

- N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-alanyl)-L-lysine

- N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-valyl)-L-lysine

Uniqueness

What sets N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability.

Actividad Biológica

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex amino acid derivative characterized by the incorporation of a leucyl moiety and a carboxyoxiranyl carbonyl group into its structure. This compound is notable for its potential biological activity, which stems from its unique chemical properties and interactions within biological systems.

Structural Characteristics

The molecular formula for this compound is CHNO, with a molar mass of 373.4 g/mol. The compound features a central lysine backbone with an amine group at the N(sup 6) position, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be approached through various methods, typically involving stepwise construction to achieve the desired structural complexity. Key factors influencing the synthesis include:

- Temperature

- Solvent choice

- Reaction time

Optimizing these parameters is essential for maximizing yield and purity.

The biological activity of this compound is attributed to its interaction with various biological systems. Its mechanism of action involves:

- Binding to specific receptors : The compound may interact with cellular receptors, influencing signaling pathways.

- Modulation of enzymatic activity : It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Case Study Insights

- Neurodegenerative Disease Models : Similar amino acid derivatives have demonstrated the ability to inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in Parkinson's disease. These findings suggest that this compound may exhibit similar protective effects against neurodegeneration.

- Cancer Research : Compounds with structural similarities have been investigated for their roles in modulating cancer cell proliferation and apoptosis. The unique functional groups in this compound may enhance its efficacy as an anticancer agent.

Comparative Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential inhibitor of protein aggregation | Receptor binding, enzymatic modulation |

| N(ε)-(carboxyethyl)lysine | Inhibits alpha-synuclein aggregation | Interaction with protein conformations |

| L-Lysine derivatives | Various metabolic effects | Modulation of enzyme activity |

Propiedades

IUPAC Name |

3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQDSFLALZVNS-JYBOHDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936419 | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160825-49-0 | |

| Record name | AM 4299 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.